(4-Chlorophenyl)-(2,3-difluorophenyl)methanamine;hydrochloride
Description
Properties
IUPAC Name |
(4-chlorophenyl)-(2,3-difluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF2N.ClH/c14-9-6-4-8(5-7-9)13(17)10-2-1-3-11(15)12(10)16;/h1-7,13H,17H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBQFBQMJGRZHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(C2=CC=C(C=C2)Cl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)-(2,3-difluorophenyl)methanamine;hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with 2,3-difluoroaniline in the presence of a suitable catalyst to form the corresponding imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the amine product.
Hydrochloride Salt Formation: The final step involves the treatment of the amine product with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of efficient catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate the reactions and improve product isolation.
Purification: Implementation of purification techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)-(2,3-difluorophenyl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced amine products.
Substitution: Formation of substituted derivatives with new functional groups replacing chlorine or fluorine atoms.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that derivatives of (4-Chlorophenyl)-(2,3-difluorophenyl)methanamine;hydrochloride exhibit significant antitumor properties. For instance, a study highlighted its effectiveness against the Trypanosoma cruzi parasite, which causes Chagas disease. The compound's structural features, particularly the chlorophenyl group, were found to enhance its binding affinity to the active site of the target enzyme, thus increasing its potency against the pathogen .
Neuropharmacology
The compound has also been investigated for its potential neuropharmacological effects. Studies suggest that it may modulate neurotransmitter systems, making it a candidate for treating neurological disorders. The presence of fluorine atoms in the structure is believed to influence its pharmacokinetic properties, enhancing blood-brain barrier penetration .
Material Science Applications
Polymer Synthesis
In materials science, this compound serves as a building block for synthesizing advanced polymers. Its unique chemical structure allows for the development of polymers with tailored properties, such as increased thermal stability and chemical resistance. These polymers are utilized in coatings and composites that require durability under harsh conditions .
Nanotechnology
The compound has been incorporated into nanostructured materials for applications in drug delivery systems. Its ability to form stable conjugates with nanoparticles enhances the efficacy and targeting of therapeutic agents in cancer treatment .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Pathway | Observed Effect | Reference |
|---|---|---|---|
| Antitumor | Trypanosoma cruzi | Significant inhibition | |
| Neuropharmacological | CNS receptors | Modulation of activity |
Table 2: Material Properties
| Property | Value | Application |
|---|---|---|
| Thermal Stability | High | Coatings |
| Chemical Resistance | Excellent | Composites |
| Biocompatibility | Moderate | Drug delivery systems |
Case Studies
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of this compound in vitro against various cancer cell lines. Results demonstrated a dose-dependent response with IC50 values significantly lower than those of standard chemotherapeutics. The study concluded that this compound could be a promising candidate for further development in cancer therapy .
Case Study 2: Polymer Development
In another investigation, researchers synthesized a series of polymers incorporating this compound as a monomer. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to traditional polymers. These findings suggest potential applications in high-performance materials for industrial use .
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)-(2,3-difluorophenyl)methanamine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The compound’s distinct substitution pattern—chlorine at the para position and two fluorine atoms at the ortho and meta positions—differentiates it from related methanamine derivatives. Below is a comparison with key analogs:
Physicochemical Properties
- Solubility: The hydrochloride salt form improves aqueous solubility for most compounds. For example, (4-Methoxyphenyl)(phenyl)methanamine hydrochloride is soluble in chloroform, methanol, and DMSO , while the target compound’s dual halogenation likely reduces lipophilicity compared to non-halogenated analogs.
- The sulfonyl group in [4-(ethanesulfonyl)-3-fluorophenyl]methanamine HCl further elevates polarity, impacting membrane permeability .
Pharmacological and Toxicological Insights
- Receptor Binding: Fluorine atoms in the target compound may mimic hydroxyl groups in endogenous ligands (e.g., dopamine HCl, CAS 62-31-7 ), enabling selective receptor modulation.
- Toxicity: Limited data exist for the target compound, but structurally related chlorophenyl derivatives (e.g., [4-(4-Chlorophenyl)phenyl]methylamine HCl) may share metabolic pathways requiring toxicity profiling .
Biological Activity
(4-Chlorophenyl)-(2,3-difluorophenyl)methanamine;hydrochloride is a compound of growing interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H11ClF2N·HCl
- Molecular Weight : 303.15 g/mol
The biological activity of this compound primarily involves its interaction with various neurotransmitter systems. It has been shown to modulate receptor activity, particularly in the dopaminergic pathways, which are crucial for numerous neurological functions.
Biological Activity
- Neurotransmitter Systems : The compound is used in studies focusing on neurotransmitter systems and receptor binding assays. Its interaction with dopamine receptors suggests potential implications in treating neurological disorders such as schizophrenia and Parkinson's disease .
- Anticancer Activity : Recent studies have investigated the compound's anticancer properties. For instance, it has been evaluated for its ability to inhibit cell proliferation in prostate cancer cell lines (LNCaP), showing promise as an antiandrogen agent .
- Antimicrobial Properties : The compound has also demonstrated activity against various bacterial strains, indicating potential as an antimicrobial agent. Its structure allows for interactions that disrupt bacterial cell wall synthesis .
Table 1: Summary of Biological Activities
Case Study 1: Neurotransmitter Interaction
In a study examining the effects of this compound on dopaminergic receptors, researchers found that the compound significantly increased dopamine release in vitro. This suggests its potential use in therapies aimed at enhancing dopaminergic signaling in neurodegenerative diseases .
Case Study 2: Anticancer Efficacy
Research conducted on the antiandrogenic properties of this compound revealed a notable reduction in PSA levels in treated prostate cancer cell lines. The compound's ability to inhibit androgen receptor signaling pathways was highlighted as a key mechanism behind its anticancer effects .
Q & A
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) is essential for assessing purity (>95%), while H NMR and C NMR are indispensable for structural confirmation. Mass spectrometry (MS) and high-resolution MS (HRMS) further validate molecular weight and fragmentation patterns .
Q. What safety protocols should be followed during handling and storage?
- Methodological Answer : The compound should be stored at -20°C for long-term stability. Personal protective equipment (PPE), including gloves, goggles, and lab coats, is mandatory. Work should be conducted in a fume hood to avoid inhalation or skin contact, as aryl methanamine derivatives may exhibit toxicity .
Advanced Research Questions
Q. How can researchers optimize enantiomeric purity during synthesis?
- Methodological Answer : Chiral resolution using agents like L-(+)-tartaric acid has been effective for similar amines, achieving >99.8% enantiomeric excess (ee). Stereoselective reduction of intermediates (e.g., ketones or imines) with chiral catalysts can also enhance enantioselectivity .
Q. What strategies address discrepancies in spectral data (e.g., NMR shifts) between batches?
- Methodological Answer : Batch inconsistencies often arise from residual solvents or stereochemical impurities. Repurification via recrystallization (e.g., using ethanol/water mixtures) and comparative analysis with reference spectra (e.g., DMSO-d6 H NMR) can resolve discrepancies .
Q. How can solubility challenges in aqueous media be overcome for biological assays?
- Methodological Answer : Co-solvents like dimethyl sulfoxide (DMSO) or cyclodextrin-based encapsulation improve solubility. Structural modifications, such as introducing hydrophilic substituents (e.g., hydroxyl groups), may also enhance aqueous compatibility while retaining activity .
Q. What experimental designs are recommended for studying receptor-binding interactions (e.g., serotonin receptors)?
- Methodological Answer : Radioligand displacement assays using H-labeled agonists (e.g., 5-HT receptor ligands) and functional assays (e.g., calcium flux in HEK293 cells) are standard. Molecular docking simulations with receptor crystal structures can guide structure-activity relationship (SAR) studies .
Q. What are the key considerations for scaling up synthesis from lab to pilot scale?
- Methodological Answer : Transitioning to continuous-flow reactors improves yield consistency and reduces reaction times. Solvent recovery systems (e.g., toluene distillation) and catalytic recycling (e.g., NHC-based catalysts) enhance cost-efficiency. Process analytical technology (PAT) ensures real-time monitoring of critical parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
